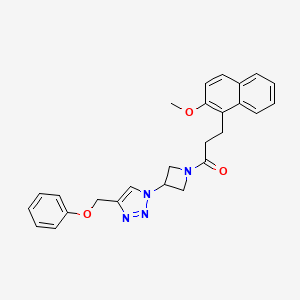![molecular formula C13H25NO3 B2888693 tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate CAS No. 1603164-28-8](/img/structure/B2888693.png)
tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C13H25NO3 and a molecular weight of 243.35 g/mol . This compound is known for its applications in various fields, including chemistry and biology, due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds have been found to be involved in osteoclastic bone resorption .
Mode of Action
It’s known that it displays potent endoprotease activity against fibrinogen at acid ph . This suggests that it may interact with its targets by binding to specific enzymes and modulating their activity.
Biochemical Pathways
Given its involvement in osteoclastic bone resorption , it may influence pathways related to bone metabolism and remodeling.
Result of Action
It may participate partially in the disorder of bone remodeling , suggesting potential effects on bone cells and tissue.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate typically involves the reaction of di-tert-butyl dicarbonate with monoethanolamine . The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts such as sodium bicarbonate .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate is used as a reagent in the synthesis of various organic compounds. It serves as a protecting group for amines, facilitating the synthesis of complex molecules .
Biology: In biological research, this compound is employed in the synthesis of phosphatidyl ethanolamines and ornithine, which are important biomolecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Comparison with Similar Compounds
tert-butyl N-(2-hydroxyethyl)carbamate: This compound is structurally similar but lacks the cyclohexyl group.
tert-butyl ®-(1-cyclohexyl-2-hydroxyethyl)carbamate: Another similar compound with a different stereochemistry.
Uniqueness: tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate is unique due to its specific structural features, including the cyclohexyl group and the tert-butyl carbamate moiety. These features confer distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-13(9-10-15)7-5-4-6-8-13/h15H,4-10H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVSJQCHWDZOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888613.png)



![1-(Cyclopropanesulfonyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2888618.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2888619.png)
![3-(((2,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2888620.png)


![1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2888626.png)
![(E)-N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2888628.png)

![3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2888631.png)

